molecular formula C14H30O B1596054 2-Pentylnonan-1-ol CAS No. 5333-48-2

2-Pentylnonan-1-ol

Cat. No.: B1596054
CAS No.: 5333-48-2
M. Wt: 214.39 g/mol
InChI Key: DHMRGSATSWRQFT-UHFFFAOYSA-N
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Description

2-Pentylnonan-1-ol is an organic compound classified as a fatty alcohol. It consists of a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylnonan-1-ol can be synthesized through several methods, including the reduction of corresponding carbonyl compounds using Grignard reagents. For example, the reaction of a suitable aldehyde or ketone with a Grignard reagent followed by hydrolysis can yield the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the catalytic reduction of these compounds under high pressure and temperature conditions, typically using catalysts such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions

2-Pentylnonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Pentylnonan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentylnonan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, affecting membrane fluidity and protein function. It can also act as a surfactant, reducing surface tension and altering the properties of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentylnonan-1-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structure provides it with distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-pentylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRGSATSWRQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277457
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-48-2
Record name 2-PENTYL-1-NONANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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